Mellitic trianhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

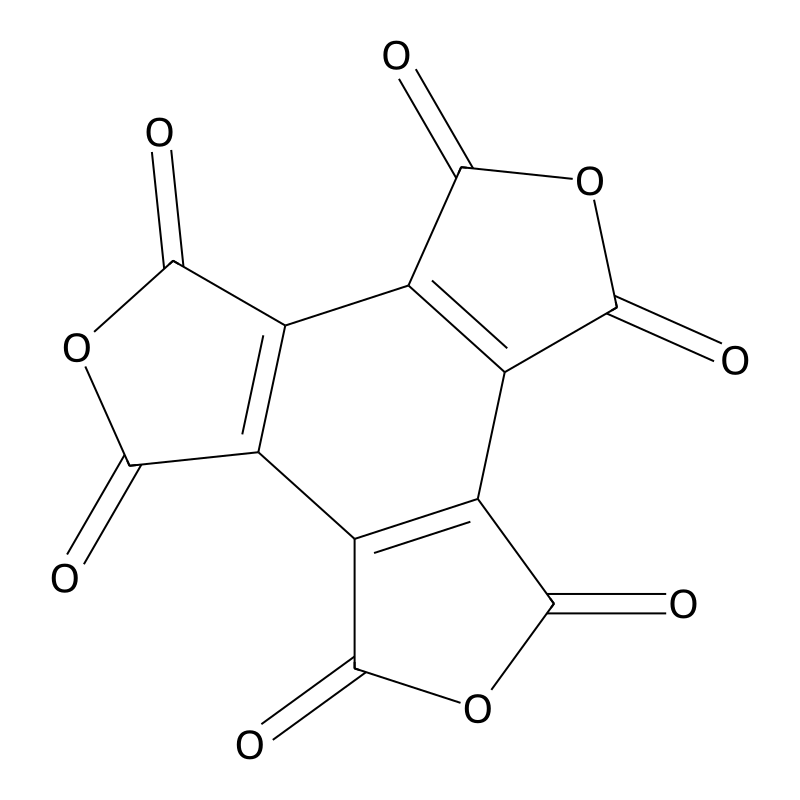

Structure and Aromaticity

The structure of mellitic trianhydride features a central benzene ring linked to three carbonyl (C=O) groups. This structure has been investigated using X-ray crystallography []. The study revealed that the molecule exhibits a non-planar geometry, with the benzene ring adopting a "shallow propeller" shape [].

Researchers have also explored the aromatic character of mellitic trianhydride. Aromaticity is a chemical property associated with stability and specific electronic properties. The ipsocentric method, a computational technique, was used to analyze the current induced in the molecule by a magnetic field. The results suggested that mellitic trianhydride exhibits a "central benzene-like ring current," indicating aromaticity based on magnetic criteria [].

Potential Applications

Mellitic trianhydride's ability to form bonds with other molecules makes it a potential candidate for the development of new materials. Research has explored its use in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength.

Additionally, mellitic trianhydride's reactivity has been investigated for applications in organic chemistry. Studies have focused on its reactions with various organic compounds to create new molecules with potential uses in different fields.

Mellitic trianhydride is an aromatic organic compound with the chemical formula . It is characterized by a central benzene ring connected to three carbonyl groups, resulting in a unique molecular structure that exhibits non-planar geometry, often described as a "shallow propeller" shape. This compound is classified as an oxocarbon, which means it contains only carbon and oxygen, and is one of the few stable oxocarbons under standard conditions. Mellitic trianhydride is notable for its aromatic character, which contributes to its stability and specific electronic properties. The compound was first synthesized in the early 19th century and has since been studied for its various chemical properties and potential applications in materials science and organic chemistry .

Mellitic trianhydride can be synthesized through various methods, including:

- Thermal Decomposition: Heating mellitic acid leads to the formation of mellitic trianhydride through dehydration.

- Chemical Modification: Reacting mellitic acid derivatives or other related compounds under controlled conditions can yield mellitic trianhydride.

- Covalent Organic Frameworks: Recent studies have focused on synthesizing covalent organic frameworks derived from mellitic trianhydride, expanding its utility in material science .

Mellitic trianhydride has several applications across different fields:

- Material Science: It is used in the synthesis of high-performance polymers like polyimides, known for their thermal stability and mechanical strength.

- Organic Chemistry: Its ability to form new chemical bonds makes it valuable for developing novel organic compounds.

- Covalent Organic Frameworks: Research indicates its potential use in creating porous materials for gas storage and separation technologies .

Studies on the interactions of mellitic trianhydride with other compounds have highlighted its role as an electron acceptor. These interactions are crucial for understanding its reactivity and potential applications in organic synthesis. The compound's ability to form complexes with various nucleophiles enhances its utility in synthetic chemistry . Additionally, investigations into its magnetic properties have provided insights into its aromatic character and stability under different conditions .

Mellitic trianhydride shares similarities with several other compounds, but its unique structure and properties set it apart. Below are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Mellitic Acid | C12H10O9 | Precursor to mellitic trianhydride; contains hydrogen |

| Phthalic Anhydride | C8H4O3 | Used in the production of plasticizers; less complex |

| Succinic Anhydride | C4H4O3 | Simpler structure; used in polymer synthesis |

| Maleic Anhydride | C4H2O3 | Known for reactivity; used in unsaturated polyester resins |

Mellitic trianhydride's distinct aromatic structure and stability under standard conditions make it particularly valuable for advanced material applications compared to these similar compounds .

Mellitic trianhydride exists as a white to light yellow solid at room temperature [1] [2]. The compound appears as a crystalline powder with characteristic properties of an organic solid [2]. Unlike many organic compounds, mellitic trianhydride contains no hydrogen atoms, consisting solely of carbon and oxygen, which contributes to its distinctive physical characteristics [3]. The substance is described as sublimable, meaning it can transition directly from solid to gas phase under appropriate conditions [3]. This sublimation behavior is particularly relevant for experimental procedures and purification methods.

The compound exhibits limited volatility under standard conditions, which has practical implications for handling and storage [4]. The empirical formula C₄O₃ reflects the simplest whole-number ratio of atoms, while the molecular formula C₁₂O₉ represents the actual composition with a molecular weight of 288.12 g/mol [1] [5].

Solubility Parameters in Various Solvents

The solubility characteristics of mellitic trianhydride vary significantly across different solvent systems. The compound demonstrates poor solubility in water, which is consistent with its organic nature and lack of hydrogen bonding capabilities [6]. In alcoholic solvents, mellitic trianhydride shows limited solubility, though care must be taken as the compound may undergo reaction with alcohols under certain conditions.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrolysis may occur over time |

| Alcohols | Limited | Potential for chemical reaction |

| Polar Aprotic Solvents | Better solubility expected | DMF, DMSO recommended |

| Aromatic Solvents | Limited data | Benzene, toluene show poor solubility |

| Organic Solvents | Variable | Depends on polarity and structure |

For experimental work requiring dissolution, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to provide better solubility due to their ability to solvate the carbonyl groups without competing hydrogen bonding [2]. The compound's solubility behavior is influenced by its highly symmetrical structure and the presence of multiple carbonyl groups that can interact with appropriate solvents.

Thermal Properties

Melting and Sublimation Behavior

Mellitic trianhydride exhibits sublimation behavior as one of its characteristic thermal properties [3]. The compound can transition directly from the solid phase to the gas phase without passing through a liquid phase under appropriate conditions. This property is particularly notable because it classifies mellitic trianhydride as one of the few stable oxocarbons under standard conditions, alongside carbon dioxide (CO₂), carbon monoxide (CO), and carbon suboxide (C₃O₂) [3].

The sublimation process has been utilized in various experimental procedures, including flash vacuum pyrolysis studies, where researchers have noted that the compound's limited volatility can pose challenges for certain experimental setups [4]. The sublimation temperature and conditions depend on factors such as pressure and heating rate, making it important to optimize experimental parameters for specific applications.

Thermal Stability Analysis

Mellitic trianhydride demonstrates excellent thermal stability under normal atmospheric conditions [2]. The compound can be stored at room temperature without significant decomposition, though it is recommended to maintain storage under inert gas conditions to prevent moisture absorption [2]. The molecule is classified as moisture sensitive, requiring careful handling to prevent hydrolysis reactions [2].

| Thermal Property | Characteristic | Notes |

|---|---|---|

| Sublimation | Occurs under reduced pressure | Direct solid-to-gas transition |

| Thermal Stability | Stable at room temperature | Suitable for long-term storage |

| Moisture Sensitivity | Sensitive to atmospheric moisture | Store under inert gas |

| Storage Temperature | Room temperature acceptable | Cool, dark conditions preferred |

The thermal stability is attributed to the aromatic character of the central benzene ring, which is retained even with the three anhydride substituents [3]. This stability makes mellitic trianhydride suitable for various synthetic applications and research studies requiring elevated temperatures.

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive information about the vibrational modes of mellitic trianhydride. The complete vibrational spectrum has been recorded in the frequency region from 2000 to 150 cm⁻¹ for polycrystalline samples [7] [8]. The infrared spectrum reveals characteristic bands associated with both the benzene ring and the anhydride functional groups.

Key infrared absorptions include:

- Benzene ring stretching vibrations at 1649 cm⁻¹ and 1447 cm⁻¹, both assigned to the e' species [9]

- Carbonyl stretching region appearing in the typical anhydride range of approximately 1800-1700 cm⁻¹ [10]

- Additional vibrational modes throughout the fingerprint region below 1500 cm⁻¹

The infrared spectrum confirms the presence of the aromatic benzene core and the three anhydride groups, providing structural verification of the compound's identity [9]. The bands associated with the benzene ring are particularly important as they demonstrate the retention of aromatic character despite the electron-withdrawing nature of the anhydride substituents.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to infrared spectroscopy for mellitic trianhydride characterization. The Raman spectrum has been recorded across the same frequency range of 2000 to 150 cm⁻¹, providing additional vibrational information [7] [8].

Notable Raman features include:

- Benzene ring stretching vibrations at 1649 cm⁻¹ and 1447 cm⁻¹, which are active in both IR and Raman due to the molecular symmetry [9]

- Strong scattering from aromatic ring vibrations, confirming the central benzene structure

- Complementary intensity patterns compared to infrared absorption, providing additional structural insights

Raman spectroscopy has proven particularly valuable for detection applications, with studies showing that mellitic acid (the hydrolyzed form) can be detected at concentrations as low as 1 weight percent in mineral matrices using both 785 nm and 514 nm excitation wavelengths [11] [12]. This sensitivity makes Raman spectroscopy a powerful tool for analytical applications.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance (NMR) spectroscopy presents unique challenges for mellitic trianhydride due to its molecular composition. ¹H NMR spectroscopy has limited applicability because the compound contains no hydrogen atoms, consisting only of carbon and oxygen [1] [3]. This absence of protons eliminates the possibility of conventional proton NMR analysis.

¹³C NMR spectroscopy provides more relevant structural information:

- Carbon framework analysis revealing the benzene ring carbons and carbonyl carbons

- Chemical shift patterns consistent with the aromatic core and anhydride functionalities

- Structural confirmation supporting the proposed molecular architecture

For practical NMR analysis, researchers must rely primarily on carbon-13 NMR techniques, which can provide valuable information about the carbon framework and electronic environment of the different carbon atoms within the molecule [2]. The NMR data serves as an important tool for structural confirmation and purity assessment of mellitic trianhydride samples.

| Spectroscopic Technique | Key Information | Limitations |

|---|---|---|

| Infrared (IR) | Complete vibrational analysis | Overlapping bands possible |

| Raman | Complementary vibrational data | Laser-dependent intensity |

| ¹H NMR | Not applicable | No hydrogen atoms present |

| ¹³C NMR | Carbon framework analysis | Lower sensitivity than ¹H NMR |